2-Bromo-3-cyclopropylpyridine

Medicinal Chemistry Drug Design Lipophilicity

2-Bromo-3-cyclopropylpyridine (C8H8BrN, MW 198.06) is a heteroaryl bromide building block featuring a bromine atom at the 2-position and a cyclopropyl group at the 3-position of the pyridine ring. The compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and is primarily employed in the synthesis of pharmaceutical and agrochemical candidates.

Molecular Formula C8H8BrN
Molecular Weight 198.063
CAS No. 1256788-23-4
Cat. No. B580542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-cyclopropylpyridine
CAS1256788-23-4
Synonyms2-broMo-3-cyclopropylpyridine
Molecular FormulaC8H8BrN
Molecular Weight198.063
Structural Identifiers
SMILESC1CC1C2=C(N=CC=C2)Br
InChIInChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
InChIKeyJISKHOYTVQBMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-cyclopropylpyridine (CAS 1256788-23-4) — A Strategic Cyclopropyl-Pyridine Building Block for Medicinal Chemistry


2-Bromo-3-cyclopropylpyridine (C8H8BrN, MW 198.06) is a heteroaryl bromide building block featuring a bromine atom at the 2-position and a cyclopropyl group at the 3-position of the pyridine ring [1]. The compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2] and is primarily employed in the synthesis of pharmaceutical and agrochemical candidates .

Why 2-Bromo-3-cyclopropylpyridine Cannot Be Simply Replaced by Alkyl-Substituted Pyridine Analogs


The 3-cyclopropyl substituent imparts a unique combination of steric, electronic, and lipophilic properties that cannot be replicated by simple alkyl groups (e.g., methyl, ethyl, or isopropyl) [1]. Direct substitution with a more common 3-alkyl analog risks altering the conformational profile, metabolic stability, and lipophilicity of downstream products, potentially leading to failed optimization campaigns or unreproducible synthetic outcomes [2]. The following evidence guide quantifies these critical differentiators.

Quantitative Evidence for the Differentiated Selection of 2-Bromo-3-cyclopropylpyridine


Lower Lipophilicity (XLogP3 = 2.8) Compared to the Isopropyl Analog (XLogP3 = 3.0) — Direct Head-to-Head Comparison

2-Bromo-3-cyclopropylpyridine exhibits a computed XLogP3 value of 2.8, while the structurally analogous 2-bromo-3-isopropylpyridine has an XLogP3 of 3.0 [1]. This represents a direct, head-to-head reduction in lipophilicity by approximately 0.2 log units when replacing an isopropyl group with a cyclopropyl group at the 3-position of the pyridine ring.

Medicinal Chemistry Drug Design Lipophilicity

Reduced Lipophilicity Compared to Isopropyl Group (clogP ~1.2 vs ~1.5) — Class-Level Inference from Medicinal Chemistry Literature

In medicinal chemistry, the cyclopropyl group is a well-established isosteric replacement for an isopropyl group that adds volume without a concomitant increase in lipophilicity [1]. Literature reports indicate that a cyclopropyl group has a clogP contribution of approximately 1.2, compared to approximately 1.5 for an isopropyl group [2]. This class-level inference supports the observed lower lipophilicity of 2-bromo-3-cyclopropylpyridine relative to its isopropyl analog.

Medicinal Chemistry Lipophilicity Drug Metabolism

Conformational Rigidity and Steric Profile — Class-Level Inference on Cyclopropyl vs. Alkyl Substituents

The cyclopropyl ring introduces a defined conformational constraint that is absent in freely rotating alkyl chains such as ethyl or isopropyl [1]. This rigidity can help pre-organize a molecule into its bioactive conformation, potentially enhancing binding affinity and reducing entropic penalties upon target engagement [1]. While the isopropyl group is branched, it retains rotational freedom; the cyclopropyl group is locked in a specific geometry [2].

Medicinal Chemistry Conformational Analysis Drug Design

Enhanced Metabolic Stability — Class-Level Inference from Cyclopropyl Group Properties

The integration of a cyclopropyl moiety is known to enhance metabolic stability, particularly against cytochrome P450-mediated oxidation, compared to alkyl groups like ethyl or isopropyl [1]. This is a class-level effect observed in numerous drug discovery programs where replacement of an N-ethyl or an isopropyl group with a cyclopropyl group has led to improved in vitro microsomal stability [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Cross-Study Comparable: Higher Density and Boiling Point vs. Ethyl Analog

2-Bromo-3-cyclopropylpyridine exhibits a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 243.5 ± 28.0 °C at 760 mmHg . In comparison, the 3-ethyl analog, 2-bromo-3-ethylpyridine, has a reported density of 1.4 ± 0.1 g/cm³ and a boiling point of 232.4 ± 20.0 °C . These differences, while derived from different sources, suggest that the cyclopropyl analog is slightly denser and higher boiling, which may influence purification and handling.

Physical Chemistry Purification Formulation

Commercial Availability and Pricing — Supporting Evidence for Procurement Planning

2-Bromo-3-cyclopropylpyridine is commercially available from multiple suppliers (e.g., Bide Pharm, Macklin) with a standard purity of 97% . As of 2026, the list price for 100 mg from Macklin is RMB 619.00 . In contrast, the more common 2-bromo-3-isopropylpyridine is priced at approximately RMB 284-316 for 100 mg , reflecting the higher synthetic cost associated with introducing the cyclopropyl group.

Procurement Supply Chain Cost Analysis

Optimal Application Scenarios for 2-Bromo-3-cyclopropylpyridine Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Lower Lipophilicity

When a lead series containing a 3-alkylpyridine moiety suffers from high logP and associated metabolic instability, 2-bromo-3-cyclopropylpyridine offers a direct, quantifiable reduction in lipophilicity (ΔXLogP3 = -0.2 vs. isopropyl analog) without sacrificing volume [1][2]. This building block enables the synthesis of analogs with potentially improved ADME profiles.

Structure-Activity Relationship (SAR) Studies Exploring Conformational Constraint

For targets where the bioactive conformation of a pendant group is critical, the rigid cyclopropyl ring provides a valuable tool to probe spatial requirements. Unlike flexible alkyl chains, the cyclopropyl group locks the pyridine substituent in a specific orientation, facilitating SAR interpretation and potentially enhancing binding affinity [1].

Synthesis of Metabolically Stable Drug Candidates

In programs where alkyl-substituted pyridines have shown susceptibility to CYP450-mediated oxidation, the cyclopropyl analog can be employed to introduce a more metabolically stable motif [1]. This application scenario leverages the well-documented ability of cyclopropyl groups to improve in vitro microsomal stability.

Process Chemistry and Scale-Up Considerations

The slightly higher density and boiling point of 2-bromo-3-cyclopropylpyridine compared to its ethyl analog may offer advantages in distillation or crystallization during process development [1][2]. While the compound is more expensive, its unique properties may justify the cost in a late-stage optimization campaign where a specific structural feature is essential for activity.

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